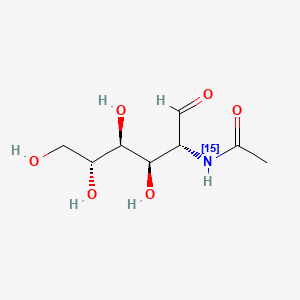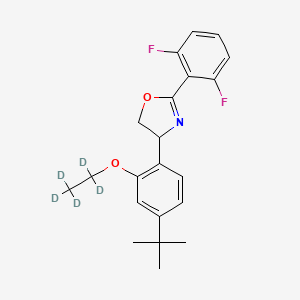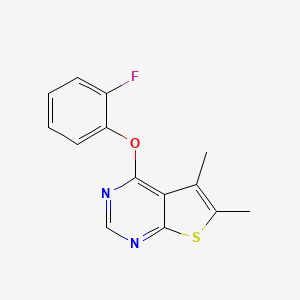
MRGPRX1 agonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MRGPRX1 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
MRGPRX1 agonist 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
MRGPRX1 agonist 3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX1 and its ligands.
Biology: Employed in research to understand the role of MRGPRX1 in sensory neurons and its involvement in itch and pain signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neuropathic pain and other conditions related to MRGPRX1 activity.
Industry: Utilized in the development of new analgesic drugs targeting MRGPRX1
Wirkmechanismus
MRGPRX1 agonist 3 exerts its effects by binding to the Mas-related G protein-coupled receptor X1 (MRGPRX1). This binding induces a conformational change in the receptor, activating downstream signaling pathways involving G proteins. The activation of these pathways leads to the modulation of sensory neuron activity, resulting in the inhibition of pain and itch sensations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 16: Another potent agonist of MRGPRX1 with high selectivity and efficacy.
BAM8-22: An endogenous opioid peptide fragment that activates MRGPRX1.
Uniqueness of MRGPRX1 Agonist 3
This compound is unique due to its high potency and selectivity for MRGPRX1, making it a valuable tool for studying the receptor’s role in sensory neuron signaling. Its positive allosteric modulation properties also distinguish it from other agonists, providing a different mechanism of action that can be exploited for therapeutic purposes .
Eigenschaften
Molekularformel |
C14H11FN2OS |
|---|---|
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
4-(2-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11FN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3 |
InChI-Schlüssel |
NGCDXHHOOUGDDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


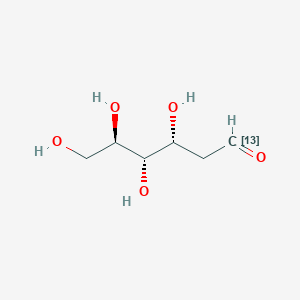
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
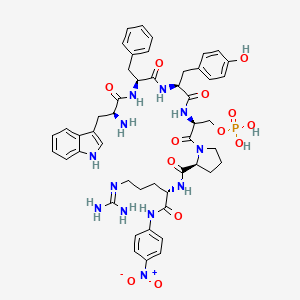

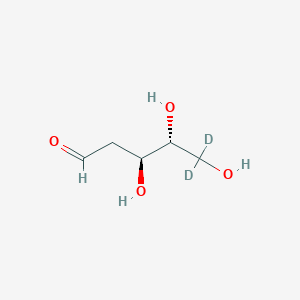

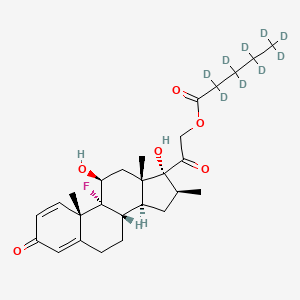

![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

